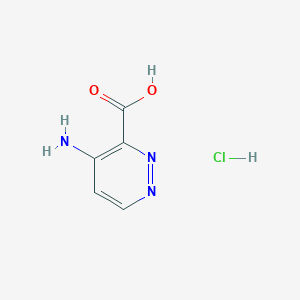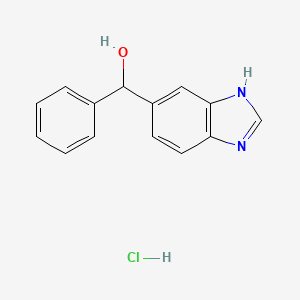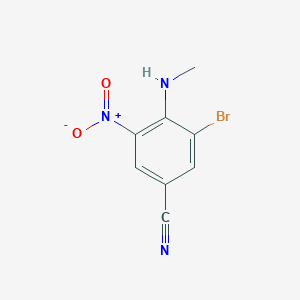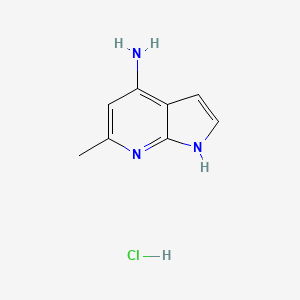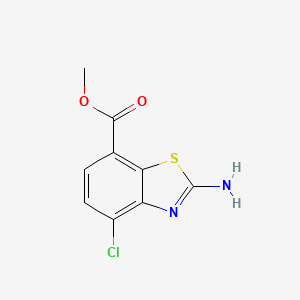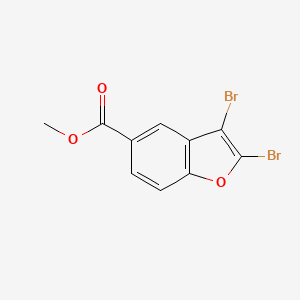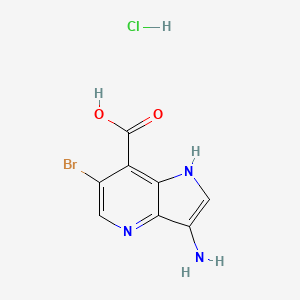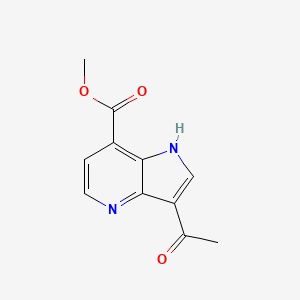
4-bromo-N-(2-methoxyethyl)benzene-1-carboximidamide hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Supramolecular Chemistry Applications
Benzene-1,3,5-tricarboxamides (BTAs) have been extensively studied for their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. This property has been harnessed in nanotechnology, polymer processing, and biomedical applications. The adaptable nature of BTAs suggests potential for diverse applications, including as building blocks in supramolecular chemistry (Cantekin, de Greef, & Palmans, 2012).
Halogen···Halogen Interactions in Co-crystals
The study of halogen···halogen interactions in organic crystals, including those involving brominated compounds, reveals significant implications for crystal engineering and design. These interactions have been exploited in the creation of co-crystals, which are of interest for their potential applications in pharmaceuticals and materials science. The deliberate design strategy employing synthon theory indicates a pathway for harnessing these interactions in the development of novel materials (Tothadi, Joseph, & Desiraju, 2013).
Environmental and Health Impacts of Brominated Compounds
Research into novel brominated flame retardants (NBFRs) has highlighted the occurrence of these compounds in indoor environments, raising concerns about their potential health impacts. This underscores the importance of understanding the environmental fate and toxicology of brominated compounds, including those related to "4-bromo-N-(2-methoxyethyl)benzene-1-carboximidamide hydrochloride" (Zuiderveen, Slootweg, & de Boer, 2020).
Analytical Methods and Impurities in Pharmaceutical Synthesis
The synthesis of pharmaceuticals often results in the formation of impurities, which must be identified and quantified for drug safety and efficacy. Studies on omeprazole and other proton pump inhibitors have developed novel synthetic methods and analytical techniques for identifying such impurities, which could be applicable to the synthesis and analysis of "this compound" and related compounds (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and washing thoroughly after handling (P264) .
Analyse Biochimique
Biochemical Properties
4-bromo-N-(2-methoxyethyl)benzene-1-carboximidamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The interactions between this compound and biomolecules are often mediated through binding to active sites or allosteric sites, leading to changes in enzyme conformation and activity .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the phosphorylation status of key signaling proteins, thereby modulating downstream signaling events. Additionally, this compound can impact gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the expression of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key steps. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity. Alternatively, it may bind to allosteric sites, inducing conformational changes that enhance or inhibit enzyme function. Furthermore, this compound can influence gene expression by interacting with transcription factors or chromatin-modifying enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. For example, the compound may degrade over time, leading to a decrease in its potency and efficacy. Additionally, prolonged exposure to this compound may result in adaptive cellular responses, such as changes in gene expression or metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways or cellular processes. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic potential and safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound may be metabolized by specific enzymes, leading to the formation of active or inactive metabolites. Additionally, this compound can affect the levels of key metabolites, thereby modulating metabolic pathways and cellular energy balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation. For example, it may be actively transported into cells by membrane transporters, leading to its intracellular accumulation. Additionally, this compound may bind to specific proteins, affecting its distribution within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .
Propriétés
IUPAC Name |
4-bromo-N'-(2-methoxyethyl)benzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O.ClH/c1-14-7-6-13-10(12)8-2-4-9(11)5-3-8;/h2-5H,6-7H2,1H3,(H2,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRGAWYLRBSLSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN=C(C1=CC=C(C=C1)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423029-77-9 | |
| Record name | Benzenecarboximidamide, 4-bromo-N-(2-methoxyethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423029-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B1378200.png)

